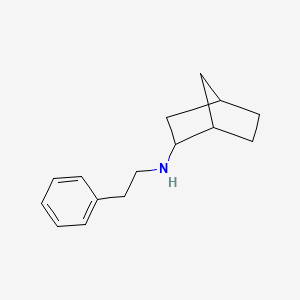

N-Phenethyl-2-norbornanamine

Description

Structure

3D Structure

Properties

CAS No. |

4935-80-2 |

|---|---|

Molecular Formula |

C15H21N |

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-(2-phenylethyl)bicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C15H21N/c1-2-4-12(5-3-1)8-9-16-15-11-13-6-7-14(15)10-13/h1-5,13-16H,6-11H2 |

InChI Key |

UOJWJKSWEPSVQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1CC2NCCC3=CC=CC=C3 |

Origin of Product |

United States |

Iii. Reaction Mechanisms and Chemical Transformations of N Phenethyl 2 Norbornanamine

Reactivity Governed by the Rigid Bicyclic Norbornane (B1196662) Framework

The norbornane skeleton, a bridged bicyclic system, imposes significant steric and conformational constraints that profoundly influence the reactivity of the attached amine group.

The bulky and rigid nature of the norbornane framework creates a sterically hindered environment around the nitrogen atom of the amine. This steric hindrance can impede the approach of reagents, thereby influencing reaction rates and, in some cases, dictating the stereochemical outcome of a reaction. For instance, in reactions involving nucleophilic attack by the amine, the accessibility of the nitrogen's lone pair of electrons is restricted by the bicyclic structure.

The electronic properties of the norbornane skeleton also play a role. While primarily composed of sp³-hybridized carbon atoms, the strained nature of the bicyclic system can subtly alter the electron density at the point of attachment of the amine group. These electronic effects, although less pronounced than the steric influences, can modulate the nucleophilicity and basicity of the amine.

The interplay of steric and electronic effects is a critical consideration in predicting the reactivity of N-Phenethyl-2-norbornanamine. The table below summarizes the expected influence of these factors on various reaction types.

The rigid, boat-like conformation of the norbornane skeleton limits the rotational freedom around the C-N bond connecting the amine to the bicyclic system. This conformational rigidity can pre-organize the molecule for certain reaction pathways while disfavoring others. The fixed spatial arrangement of the substituents on the norbornane ring can direct incoming reagents to a specific face of the molecule, leading to high stereoselectivity in reactions.

For example, in addition reactions to the norbornane system, the exo face is generally more accessible than the endo face, leading to a preference for exo products. This inherent facial bias, a direct consequence of the molecule's conformation, is a powerful tool in stereocontrolled synthesis.

Role of the Phenethyl Substituent in Directing Chemical Reactivity and Selectivity

The phenethyl group, consisting of a phenyl ring attached to an ethyl chain, introduces a new set of electronic and steric factors that further modulate the reactivity of this compound.

The phenyl ring of the phenethyl substituent can participate in various non-covalent interactions, such as π-stacking, cation-π, and CH-π interactions. nih.gov These aromatic interactions can play a significant role in stabilizing transition states, thereby influencing reaction rates and selectivities. nih.gov For instance, in reactions involving cationic intermediates, the electron-rich phenyl ring can provide stabilization through cation-π interactions.

Modification of the phenethyl side chain offers a versatile strategy for fine-tuning the reactivity and properties of this compound. Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic properties of the entire molecule. For example, an electron-withdrawing group would decrease the nucleophilicity of the amine, while an electron-donating group would enhance it.

Functionalization of the ethyl chain can also have a profound impact. The introduction of chiral centers or other functional groups can lead to the development of new catalysts or ligands with tailored properties for specific chemical transformations.

This compound as a Ligand and Catalyst in Chemical Reactions

The presence of a nitrogen atom with a lone pair of electrons makes this compound a potential ligand for coordination to metal centers. The combination of the sterically demanding norbornane framework and the electronically tunable phenethyl group makes it an interesting candidate for applications in catalysis, particularly in asymmetric synthesis.

The chiral nature of the 2-norbornanamine moiety, which can exist as either the exo or endo isomer, is of particular importance. When used as a chiral ligand in a metal complex, this compound can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules. The steric bulk of the norbornane group can influence the coordination sphere of the metal, while the phenethyl group can engage in secondary interactions that further enhance stereocontrol.

The development of catalysts based on this compound and its derivatives is an active area of research, with potential applications in various catalytic processes, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.

Applications in Organocatalysis and Metal-Catalyzed Processes

While direct applications of this compound as a catalyst are not documented, its structural motifs—a chiral bicyclic amine and a phenethyl group—are present in various catalytic systems. In the realm of organocatalysis , chiral amines are fundamental building blocks for a multitude of catalysts. sigmaaldrich.comumb.edu These catalysts often operate through the formation of transient iminium or enamine intermediates, which activate substrates towards enantioselective transformations. The rigid norbornane scaffold of this compound could, in principle, provide a well-defined steric environment to influence the stereochemical outcome of such reactions.

In metal-catalyzed processes , the nitrogen atom of this compound possesses a lone pair of electrons capable of coordinating to a metal center, thus functioning as a ligand. Chiral ligands are pivotal in asymmetric catalysis, where they transfer stereochemical information from the ligand to the substrate. sigmaaldrich.comnih.gov Ligands derived from phenethylamine (B48288) have been successfully employed in various metal-catalyzed reactions. nih.govnih.gov The combination of the rigid norbornane backbone and the phenethylamine moiety could potentially create a unique chiral pocket around a metal center, influencing the selectivity of reactions such as hydrogenations, cross-couplings, and hydroformylations. sigmaaldrich.com For instance, palladium/norbornene cooperative catalysis is a powerful tool for the synthesis of highly functionalized molecules. nih.gov

A theoretical application could involve the use of this compound or its derivatives in palladium-catalyzed reactions. The amine could coordinate to the palladium center, and the rigid norbornane structure could influence the regioselectivity and stereoselectivity of transformations involving olefin insertion or C-H activation. nih.gov

Table 1: Potential Catalytic Applications Based on Structural Analogy

| Catalytic Approach | Potential Role of this compound Motif | Relevant Reaction Types |

| Organocatalysis | Chiral amine catalyst or precursor | Asymmetric aldol reactions, Michael additions, Mannich reactions |

| Metal-Catalysis | Chiral ligand for transition metals (e.g., Pd, Rh, Ir) | Asymmetric hydrogenation, allylic alkylation, C-H functionalization |

Ligand Design Principles Incorporating the Norbornane-Phenethylamine Motif

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.gov The norbornane-phenethylamine motif offers several attractive features for ligand design. The rigid bicyclic structure of norbornane can serve as a robust scaffold, pre-organizing the coordinating atoms and creating a well-defined chiral environment. researchgate.net This rigidity can lead to higher enantioselectivities by limiting the conformational flexibility of the metal-ligand complex.

The phenethylamine portion of the molecule provides a secondary binding site or a steric directing group. The aromatic ring can engage in π-stacking interactions with substrates or other ligands, further influencing the organization of the transition state. Additionally, the nitrogen atom is a key coordination site for a wide range of transition metals.

Key principles in designing ligands based on this motif would include:

Modification of the Amine: The secondary amine of this compound can be readily functionalized. For instance, the introduction of phosphine (B1218219) groups would create a P,N-ligand, a class of ligands that has proven highly successful in a variety of catalytic transformations. nih.gov

Substitution on the Aromatic Ring: The electronic and steric properties of the ligand can be fine-tuned by introducing substituents onto the phenyl ring of the phenethylamine moiety. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, thereby influencing its catalytic activity.

Variation of the Norbornane Skeleton: While the parent norbornane structure provides a specific steric bulk, derivatives with additional substituents on the bicyclic frame could be synthesized to create a library of ligands with systematically varied steric demands.

Table 2: Design Considerations for Ligands Based on the Norbornane-Phenethylamine Motif

| Design Element | Purpose | Potential Impact |

| Functionalization of the nitrogen atom | Introduce additional coordinating groups (e.g., phosphines, oxazolines) | Create bidentate or tridentate ligands with enhanced coordination |

| Substitution on the phenyl ring | Modify electronic properties | Tune catalyst activity and selectivity |

| Alteration of the norbornane scaffold | Adjust steric bulk | Optimize enantioselectivity for specific substrates |

Investigating Stereochemical Outcomes in this compound Reactions

The stereochemical outcome of a reaction catalyzed by a chiral entity, such as a complex of this compound, is determined by the energetic differences between the diastereomeric transition states. The rigid and sterically defined nature of the norbornane framework would be expected to play a crucial role in dictating these outcomes. nih.gov

In a hypothetical metal-catalyzed reaction, the substrate would approach the metal center within the chiral environment created by the this compound ligand. The bulky norbornane group would likely block one face of the reactive site, forcing the substrate to coordinate in a specific orientation. This facial selectivity would then be translated into the product, leading to an excess of one enantiomer.

The relative orientation of the phenethyl group could also be significant. It could act as a "steric gate," further controlling the trajectory of the incoming substrate. The interplay between the rigid bicyclic scaffold and the more flexible phenethyl arm would create a unique and potentially highly selective catalytic pocket.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the precise nature of the transition states and rationalizing the observed stereochemical outcomes. acs.org Such studies could model the interaction of the substrate with the catalyst complex and identify the key steric and electronic interactions that govern enantioselectivity.

Table 3: Factors Influencing Stereochemical Outcomes

| Factor | Description | Expected Effect |

| Norbornane Scaffold | Rigid, bulky bicyclic structure | Provides a well-defined chiral environment, leading to high facial discrimination. |

| Phenethyl Group | Aromatic side chain | Can participate in π-stacking and provide additional steric hindrance. |

| Metal Center | Nature of the coordinated metal | Influences the geometry of the complex and the reactivity of the substrate. |

| Reaction Conditions | Temperature, solvent, additives | Can affect the stability of different transition states and influence selectivity. |

Iv. Advanced Computational Chemistry Studies of N Phenethyl 2 Norbornanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Stereoelectronic Effects

Quantum mechanical calculations are fundamental to understanding the electronic structure and stereoelectronic effects of a molecule like N-Phenethyl-2-norbornanamine. Ab initio and Density Functional Theory (DFT) methods would be employed to determine the molecule's geometric and electronic properties.

Initial studies would involve geometry optimization to find the lowest energy conformation of the molecule. For phenethylamine (B48288), a related structure, computational studies have shown a preference for a folded gauche conformation in the absence of a solvent, indicating an interaction between the amino group and the aromatic ring. acs.org Similar calculations for this compound would elucidate the preferred spatial arrangement of the phenethyl and norbornane (B1196662) moieties.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, could be analyzed using Natural Bond Orbital (NBO) analysis. This would reveal key donor-acceptor interactions between occupied and unoccupied orbitals, which stabilize particular conformations.

Table 1: Representative Quantum Mechanical Calculation Parameters for Amine Analysis

| Parameter | Description | Typical Basis Set | Level of Theory |

|---|---|---|---|

| Geometry Optimization | Determination of the minimum energy structure. | 6-31G* or larger | B3LYP, MP2 |

| Frequency Calculation | Confirmation of a true minimum and prediction of vibrational spectra. | 6-31G* or larger | B3LYP, MP2 |

| NBO Analysis | Analysis of orbital interactions and charge distribution. | 6-311+G** | B3LYP |

| HOMO-LUMO Gap | Calculation of the energy difference between the highest occupied and lowest unoccupied molecular orbitals to assess chemical reactivity. | 6-311+G** | B3LYP |

This table is illustrative of the types of calculations that would be performed and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules over time. For this compound, MD simulations would provide insights into how the molecule behaves in a dynamic environment, such as in a solvent.

An MD simulation would begin by placing the molecule in a simulated box of solvent, typically water or an organic solvent. The forces between all atoms would be calculated using a force field, and Newton's equations of motion would be solved to simulate the movement of the atoms over a period of nanoseconds or even microseconds.

The resulting trajectory would be analyzed to identify the most populated conformations, the transitions between them, and the flexibility of different parts of the molecule, such as the rotation around the bond connecting the phenethyl group to the nitrogen atom. This information is crucial for understanding how the molecule might interact with biological targets.

Table 2: Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | A model to represent the solvent molecules. | TIP3P, SPC/E for water |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Ensemble | The statistical mechanical ensemble used for the simulation. | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | The temperature at which the simulation is run. | 300 K |

This table is illustrative of the types of parameters used in MD simulations and does not represent actual data for this compound.

Theoretical Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that connect reactants and products. This is valuable for understanding its synthesis, metabolism, and potential chemical transformations.

To study a reaction, the structures of the reactants, products, and a guess for the transition state are optimized using quantum mechanical methods. Transition state search algorithms are then used to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface. The energy barrier for the reaction can then be calculated as the difference in energy between the transition state and the reactants.

For example, theoretical studies have been conducted on the formation of carbanions via proton transfer from molecules with amine groups, which could be relevant to the reactivity of this compound. nih.gov These calculations help to determine the favorability and kinetics of potential reactions.

Table 3: Example Data from a Theoretical Reaction Pathway Calculation

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|

| Reactants | 0.0 | - |

| Transition State | +25.0 | C-H bond length: 1.5 Å |

| Products | -10.0 | - |

This table is a hypothetical representation of data that could be obtained from a reaction pathway calculation and is not specific to this compound.

Computational Approaches to Spectroscopic Data Prediction for Structural Elucidation

Computational chemistry can predict various types of spectroscopic data, which is invaluable for confirming the structure of a synthesized molecule like this compound and for interpreting experimental spectra.

By performing frequency calculations at a quantum mechanical level of theory, the infrared (IR) and Raman spectra can be predicted. The calculated vibrational frequencies and their intensities can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is then used to predict the NMR spectrum. Comparing the predicted and experimental NMR spectra is a powerful method for structural verification.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| IR Frequency (C-H stretch) | 2950 cm⁻¹ | 2945 cm⁻¹ |

| ¹³C NMR Chemical Shift (CH₂) | 45.2 ppm | 44.8 ppm |

| ¹H NMR Chemical Shift (aromatic) | 7.25 ppm | 7.21 ppm |

This table provides a hypothetical comparison of calculated and experimental data and is not based on actual results for this compound.

V. Sophisticated Analytical Methodologies for N Phenethyl 2 Norbornanamine Characterization

Chromatographic Techniques for Separation and Quantification of N-Phenethyl-2-norbornanamine

Chromatographic methods are fundamental to the analysis of this compound, providing the means to separate the analyte from a complex matrix, including starting materials, by-products, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideally suited for the analysis of volatile and thermally stable compounds like this compound. umich.edu In GC-MS, the compound is first vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

This method is exceptionally valuable for establishing the purity of this compound and for creating an impurity profile. orientjchem.org Potential impurities arising from the synthesis, such as unreacted precursors or by-products from side reactions, can be identified and quantified even at trace levels. restek.comresearchgate.net Selective Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for known impurities. orientjchem.org

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| GC System | ||

| Column | DB-5MS (or equivalent 5% phenyl-arylene polymer) | Provides good separation for a wide range of amine compounds. nih.gov |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions offering a balance of resolution and analysis time. nih.gov |

| Carrier Gas | Helium (High Purity) | Inert gas for carrying the sample through the column. |

| Inlet Temperature | 280 - 300 °C | Ensures complete vaporization of the analyte without thermal degradation. nih.gov |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for high sensitivity. nih.gov |

| Oven Program | Initial 70°C, ramp 15°C/min to 300°C, hold 5 min | A temperature gradient to effectively separate compounds with different boiling points. |

| MS System | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Ion Trap | Common analyzers for routine identification and quantification. |

| Scan Range | 40-500 amu | Covers the expected mass range of the parent molecule and its key fragments. |

| Source Temperature | 230 °C | Optimized to maintain ion integrity. nih.gov |

For compounds that may have lower volatility or thermal stability, High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic technique. researchgate.net this compound can be effectively separated and quantified using reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. academicjournals.org

The utility of HPLC is significantly enhanced by the use of advanced detection modalities. A standard UV detector can be used for quantification if the analyte possesses a suitable chromophore, such as the phenyl group in this compound. nih.govufmg.brsielc.com More advanced Diode Array Detectors (DAD), also known as Photodiode Array (PDA) detectors, offer a significant advantage by acquiring the full UV-Vis spectrum for any eluting peak. shimadzu.com This capability is invaluable for peak purity assessment and can aid in the tentative identification of unknown impurities by comparing their UV spectra to libraries. nih.gov The method's performance parameters, including linearity, limits of detection (LOD), and limits of quantification (LOQ), must be validated to ensure reliable results. nih.govmdpi.com

Table 2: Representative HPLC-DAD Method Parameters for this compound Quantification

| Parameter | Condition | Purpose |

| HPLC System | ||

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Industry-standard for separation of moderately nonpolar organic molecules. academicjournals.org |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | A common solvent system for reversed-phase chromatography; the acid improves peak shape for amines. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with multiple impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| DAD System | ||

| Detection Wavelength | 210 nm, 254 nm | Common wavelengths for detecting aromatic rings. |

| Spectral Range | 190 - 400 nm | Acquires the full UV spectrum to check for peak purity and aid in identification. shimadzu.com |

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR experiments are essential. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule. uobasrah.edu.iq

For a complex bicyclic structure like this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical. These experiments establish proton-proton and proton-carbon correlations over one or more bonds, allowing for the complete assignment of all signals in the ¹H and ¹³C spectra. nih.gov Furthermore, the stereochemistry of the phenethyl group attached to the norbornane (B1196662) skeleton (i.e., exo vs. endo configuration) can be determined through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Phenethyl Group | |||

| Aromatic C-H | 7.20 - 7.40 (multiplet, 5H) | 126.0 - 140.0 | Characteristic signals for a monosubstituted benzene (B151609) ring. |

| -CH₂-Ar | ~2.80 (triplet, 2H) | ~36.0 | Methylene group adjacent to the aromatic ring. |

| -N-CH₂- | ~2.95 (triplet, 2H) | ~52.0 | Methylene group attached to the nitrogen. |

| Norbornane Group | |||

| Bridgehead C-H | ~2.20 - 2.50 (broad singlet, 2H) | ~40.0 - 45.0 | Protons at positions 1 and 4 of the bicyclic system. |

| C2-H (exo/endo) | ~2.60 - 3.10 (multiplet, 1H) | ~60.0 - 65.0 | The proton on the carbon bearing the amine group; its specific shift and coupling pattern help determine stereochemistry. |

| Other CH/CH₂ | 1.10 - 1.90 (multiplets) | 25.0 - 40.0 | Complex overlapping signals from the remainder of the bicyclic scaffold. |

Note: Predicted values are estimates based on standard chemical shift tables and data for similar structural motifs. Actual experimental values may vary based on solvent and other conditions. nih.gov

Beyond its use as a detector for chromatography, mass spectrometry (MS) is a primary tool for structural elucidation. researchgate.net High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of this compound with extremely high accuracy, which allows for the confident determination of its elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern of this compound is predictable based on established principles for amines. libretexts.org Key fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and cleavage of the benzylic bond, leading to characteristic fragment ions that help confirm the connectivity of the molecule. quizlet.commiamioh.edu

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound (MW: 215.34)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 215 | [C₁₅H₂₁N]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₄N]⁺ | Loss of the tropylium (B1234903) cation ([C₇H₇]⁺) via benzylic cleavage. |

| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage with loss of the norbornyl radical. |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium cation from the phenethyl group. |

Emerging Analytical Techniques for Complex Bicyclic Amine Structures

The analysis of complex bicyclic amines continues to benefit from advances in analytical technology. acs.orgrsc.orgnih.gov Techniques such as multidimensional gas chromatography (GCxGC) can provide significantly enhanced resolving power for separating complex mixtures of closely related isomers that may not be resolved by conventional GC.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and even NMR (LC-NMR) provides a powerful, integrated approach to separate and definitively identify components in a single run. nih.gov Furthermore, advanced ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio. This can provide an additional dimension of separation and characterization, which is particularly useful for distinguishing between stereoisomers of complex molecules like this compound. maastrichtuniversity.nl These cutting-edge methods promise to further refine the analytical characterization of novel and complex amine structures. mdpi.comosi.lv

Vi. N Phenethyl 2 Norbornanamine in Materials Science and Synthetic Applications

Norbornane (B1196662) Derivatives as Monomers for Advanced Polymer Synthesis

Norbornane and its derivatives are a critical class of monomers used in the synthesis of advanced polymers with unique properties. The strained bicyclic system of norbornene readily undergoes Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization to produce polymers with high thermal stability, chemical resistance, and high glass transition temperatures. researchgate.netnih.gov These characteristics are a direct result of the rigid, saturated backbone that the norbornane unit imparts to the polymer chain. nih.gov

The versatility of norbornene-type monomers allows for the incorporation of a wide array of functional groups, which can tailor the properties of the resulting polymer. For instance, ester-functionalized norbornenes have been widely explored. mdpi.com The polymerization of these functionalized monomers can be catalyzed by various late-transition metal complexes, such as those based on palladium. mdpi.com The choice of catalyst and co-catalyst, like methylaluminoxane (B55162) (MAO), can significantly influence the polymerization's efficiency, achieving high monomer conversion rates and catalytic activities. mdpi.com

In this context, N-Phenethyl-2-norbornanamine can be viewed as a functionalized norbornane monomer. The introduction of the N-phenethyl group would be expected to influence the polymer's properties, potentially enhancing solubility in organic solvents and modifying its mechanical and thermal characteristics. The presence of the bulky phenethyl group could also affect the polymerization kinetics and the final microstructure of the polymer.

Table 1: Polymerization Methods for Norbornene-Type Monomers

| Polymerization Method | Catalyst Type | Key Features | Resulting Polymer Properties |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs or Hoveyda-Grubbs Catalysts | Ring-opening of the norbornene moiety. | Produces polymers with unsaturated backbones. |

| Vinyl-Addition Polymerization | Palladium or Nickel-based Catalysts | Polymerization across the double bond. | Creates saturated, rigid polymer backbones. nih.gov |

This compound as a Versatile Building Block for Novel Chemical Scaffolds

In synthetic chemistry, "building blocks" are readily available molecules with specific structural or functional features that can be used to construct more complex molecular architectures or "scaffolds". enamine.net this compound is a prime example of a bifunctional building block, offering two distinct regions for chemical modification: the norbornane core and the N-phenethyl group.

The rigid norbornane framework provides a well-defined three-dimensional structure. This is highly desirable for creating scaffolds where the spatial arrangement of functional groups is critical, such as in the design of pharmacologically active molecules or host-guest systems.

The N-phenethyl portion of the molecule offers numerous handles for synthetic transformations. The secondary amine is a nucleophilic site and can undergo reactions such as acylation, alkylation, and arylation. The phenyl ring can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the attachment of a wide variety of other chemical groups. This versatility makes the molecule a valuable intermediate for creating libraries of diverse compounds for screening in drug discovery or materials science applications. For example, phenethylamine (B48288) itself is a key intermediate in the synthesis of various pharmaceuticals. researchgate.netpatsnap.com

Table 2: Potential Synthetic Applications of this compound as a Building Block

| Molecular Component | Potential Reactions | Resulting Structures | Potential Applications |

|---|---|---|---|

| Norbornane Core | Polymerization, Cycloaddition | Polymers, Polycyclic compounds | High-performance materials, complex organic synthesis |

| Secondary Amine | Acylation, Alkylation, Arylation | Amides, Tertiary amines | Ligand synthesis, pharmaceutical intermediates |

| Phenyl Ring | Electrophilic Aromatic Substitution | Functionalized aromatic systems | Modified electronic properties, attachment points for other molecules |

Development of this compound Derivatives for Catalytic Applications

The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. Late-transition metal catalysts bearing tridentate ligands have demonstrated significant stability and tolerance in olefin polymerization. mdpi.com The amine functionality in this compound makes it an attractive precursor for the synthesis of novel ligands for metal-based catalysts.

Through chemical modification, the this compound scaffold can be elaborated into multidentate ligands. For example, functional groups capable of coordinating to metal centers (such as phosphines, pyridines, or additional amines) could be introduced onto the phenyl ring. The nitrogen atom of the norbornanamine itself could also serve as a coordination site. The rigid norbornane backbone would hold these coordinating groups in a specific, pre-organized spatial arrangement, which can enforce a particular coordination geometry on the metal center. This "chelate effect" often leads to more stable and selective catalysts.

Such derivative ligands could find use in various catalytic processes, including asymmetric hydrogenation, cross-coupling reactions, and polymerization. The defined stereochemistry of the norbornane unit could be particularly valuable in developing catalysts for asymmetric synthesis, where controlling the chirality of the product is essential.

Exploiting Stereochemistry of this compound in Material Design and Functionality

Stereochemistry plays a crucial role in determining the properties and function of molecules and materials. The norbornane skeleton has a distinct and rigid stereochemical structure, with substituents at the 2-position able to exist in either an exo or endo configuration. This isomerism can have a profound impact on the properties of materials derived from these monomers. For instance, in polymers derived from norbornene-2,3-dicarboxylic acid esters, the ratio of exo to endo isomers influences the glass transition temperature of the final polymer. researchgate.net

Similarly, the specific stereoisomer (exo or endo) of this compound used as a monomer would be expected to influence the tacticity and microstructure of the resulting polymer chain. This control over polymer architecture could be used to fine-tune the material's bulk properties, such as its mechanical strength, thermal stability, and optical characteristics.

Furthermore, the 2-position of the norbornane ring is a chiral center. The synthesis and separation of the enantiomers of this compound could open pathways to creating chiral polymers and materials. The importance of enantiomeric purity is well-established in pharmacology, where different enantiomers of a drug can have vastly different biological activities. nih.gov In materials science, chiral polymers can be used in applications such as chiral separations, sensors for chiral molecules, and materials with unique chiroptical properties. By using enantiomerically pure this compound as a monomer or building block, it is possible to impart this chirality to the macroscopic material, thereby controlling its functionality at a molecular level.

Vii. Future Research Trajectories and Academic Challenges in N Phenethyl 2 Norbornanamine Chemistry

Development of More Efficient and Sustainable Synthetic Routes for N-Phenethyl-2-norbornanamine and its Derivatives

The current synthetic strategies for this compound, while effective, often rely on traditional methods that may not align with the modern principles of green and sustainable chemistry. Future research will undoubtedly focus on the development of more atom-economical, energy-efficient, and environmentally benign synthetic routes.

A key challenge is the stereoselective synthesis of the desired stereoisomers of this compound, as the biological and material properties are often stereodependent. The development of novel chiral catalysts and asymmetric synthetic methods will be crucial. Biocatalysis, utilizing enzymes such as transaminases or engineered enzymes, presents a promising avenue for the enantioselective synthesis of the 2-aminonorbornane precursor or the direct N-phenethylation in a sustainable manner. researchgate.netrsc.org

Furthermore, the exploration of catalytic N-alkylation reactions using more benign alkylating agents than phenethyl halides is an area ripe for investigation. rsc.org For instance, the direct use of phenethyl alcohol or styrene (B11656) in the presence of a suitable catalyst could offer a more sustainable alternative. The development of heterogeneous catalysts would also be advantageous for simplifying purification processes and enabling catalyst recycling.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Asymmetric Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrate tolerance and efficiency. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, continuous flow potential. | Development of robust and highly active catalysts with good selectivity. |

| C-H Activation/Amination | Atom economy, use of simple starting materials. | Regio- and stereoselectivity control in the functionalization of the norbornane (B1196662) or phenethyl moiety. |

| Reductive Amination with Green Reducing Agents | Avoidance of stoichiometric metal hydrides, use of renewable hydrogen sources. | Development of efficient and selective catalysts for the reductive amination of norcamphor (B56629) with phenethylamine (B48288). |

Exploration of Novel Reaction Pathways and Mechanistic Insights for this compound Transformations

Beyond its synthesis, the exploration of novel reaction pathways to functionalize the this compound scaffold holds immense potential for creating a diverse library of derivatives with unique properties. The rigid norbornane framework and the reactive sites on the phenethyl group and the secondary amine offer multiple handles for chemical modification.

A significant academic challenge lies in understanding the intricate reaction mechanisms that govern these transformations. For instance, palladium/norbornene cooperative catalysis has emerged as a powerful tool for the functionalization of aromatic compounds, and investigating its application to the phenethyl group of this compound could lead to novel C-H activation strategies. researchgate.netnih.govresearchgate.netepfl.ch Mechanistic studies, combining experimental kinetics, isotopic labeling, and computational modeling, will be essential to elucidate the role of the norbornyl group in influencing the reactivity and selectivity of such reactions. rsc.org

Furthermore, the development of selective functionalization methods for the norbornane skeleton in the presence of the phenethylamino group is a key challenge. This could involve directed C-H functionalization, where the amine group directs a catalyst to a specific position on the bicyclic ring, or the use of radical-based transformations.

Advancements in Computational Modeling to Predict and Understand the Chemistry of this compound

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in advancing our understanding of this compound chemistry. Predictive modeling can significantly accelerate the discovery and development of new synthetic routes and functionalization strategies.

One of the primary challenges is the accurate prediction of stereoselectivity in the synthesis of this compound and its derivatives. Computational modeling can be employed to design and evaluate chiral catalysts, predict the most stable transition states leading to the desired stereoisomer, and understand the origins of enantioselectivity. northeastern.edu

Moreover, DFT calculations can provide deep mechanistic insights into novel reaction pathways. By mapping the potential energy surfaces of proposed reaction mechanisms, researchers can identify key intermediates and transition states, calculate activation barriers, and predict reaction outcomes. This can be particularly valuable in understanding the complex interplay of steric and electronic effects in the functionalization of the rigid norbornane scaffold.

Table 2: Applications of Computational Modeling in this compound Research

| Area of Application | Computational Technique | Potential Insights |

| Synthetic Route Design | DFT, Molecular Mechanics | Prediction of reaction feasibility, catalyst screening, optimization of reaction conditions. |

| Mechanistic Elucidation | DFT, Ab Initio Methods | Identification of transition states and intermediates, calculation of reaction barriers, understanding selectivity. |

| Conformational Analysis | Molecular Dynamics, Monte Carlo | Prediction of stable conformers, understanding the influence of conformation on reactivity and properties. |

| Property Prediction | QSAR, Machine Learning | Correlation of molecular structure with physical, chemical, and potentially material properties. |

Uncovering Novel Non-Pharmacological Applications in Advanced Materials Science and Catalysis

While the pharmacological applications of this compound have been explored, its unique structural features suggest significant potential in non-pharmacological areas, particularly in materials science and catalysis.

The rigid and chiral norbornane backbone makes this compound and its derivatives attractive candidates for the development of novel chiral ligands for asymmetric catalysis. metu.edu.trrsc.org The synthesis of metal complexes incorporating these ligands and the evaluation of their catalytic activity and enantioselectivity in various organic transformations represents a significant research opportunity. nih.govmdpi.com The phenethyl group can be further functionalized to tune the electronic and steric properties of the ligand, allowing for the optimization of catalyst performance.

In materials science, the incorporation of the this compound unit into polymer backbones or as a pendant group could lead to materials with interesting properties. klinger-lab.de The rigid norbornane moiety can enhance the thermal stability and mechanical strength of polymers, while the phenethyl group can influence properties such as solubility and processability. Furthermore, the chirality of the molecule could be exploited to create chiral polymers for applications in enantioselective separations or as chiroptical materials.

Future research in this area will involve the design and synthesis of monomers based on this compound, their polymerization, and the characterization of the resulting materials. This will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science.

Q & A

Basic Research Questions

Q. What computational methods are recommended for predicting the physicochemical properties of N-Phenethyl-2-norbornanamine, and how do their results compare?

- Methodological Approach : Use computational frameworks like the Joback method for estimating temperature-dependent properties (e.g., melting/boiling points), the Crippen method for logP (lipophilicity), and the McGowan method for molecular volume and solubility parameters. These methods rely on group contribution theory, where molecular fragments are assigned predefined values to calculate bulk properties.

- Data Comparison :

| Property | Joback Method | Crippen Method | McGowan Method |

|---|---|---|---|

| Melting Point | Calculated | N/A | N/A |

| Boiling Point | Calculated | N/A | N/A |

| LogP | N/A | Calculated | N/A |

| Molecular Volume | N/A | N/A | Calculated |

- Validation : Cross-validate computational results with experimental techniques like differential scanning calorimetry (melting point) or HPLC-derived logP measurements .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Strategy : Adapt reductive amination strategies used for structurally similar amines (e.g., N-methyl-2-phenylethylamine). Prioritize amine-aldehyde combinations that simplify purification, such as using excess methylamine to drive reaction completion. Monitor intermediates via thin-layer chromatography (TLC) and optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .

- Key Steps :

Select amine and carbonyl precursors with minimal steric hindrance.

Use catalytic hydrogenation or sodium borohydride for reduction.

Purify via column chromatography or recrystallization.

Q. Which analytical techniques are most suitable for characterizing this compound and its intermediates?

- Core Methods :

- NMR Spectroscopy : For structural confirmation (¹H/¹³C NMR).

- GC-MS or LC-MS : To verify molecular weight and detect impurities.

- HPLC/UPLC : For purity assessment using reverse-phase columns.

- Specialized Techniques :

- GC-NPD (Nitrogen-Phosphorus Detector) : Effective for trace amine detection, as demonstrated in nitrosamine analysis .

- FT-IR : To identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).

Advanced Research Questions

Q. How can contamination risks during this compound synthesis be systematically assessed?

- Risk Mitigation Framework :

Supplier Evaluation : Use questionnaires to audit raw material suppliers for potential nitrosamine or solvent contaminants, as recommended by the Active Pharmaceutical Ingredients Committee (APIC) .

Process Controls : Implement in-process testing (e.g., headspace GC-MS for volatile impurities).

Safety Protocols : Adopt handling guidelines from hazardous amine workflows, including argon-filled environments for air-sensitive steps and PPE requirements .

Q. What methodologies resolve contradictions in reported physicochemical data for structurally similar amines?

- Systematic Review Approach :

- Conduct a PRISMA-guided literature review to identify data discrepancies.

- Apply meta-analytical tools to evaluate biases (e.g., exclusion of non-English studies or gray literature) and assess methodological heterogeneity across studies .

- Case Study : If melting point values vary, compare experimental conditions (e.g., heating rates, sample purity) and computational models used in original studies.

Q. How should pharmacological studies of this compound address methodological variability in cardiac or neurological assays?

- Standardization Guidelines :

- Impedance Cardiography : Follow Sherwood et al.’s guidelines for consistent measurement of cardiac output and systolic intervals, ensuring parameters like electrode placement and signal filtering are standardized .

- In Vitro Neuroactivity Assays : Use cell-permeable analogs (e.g., LXRα/β agonists) as positive controls and validate receptor binding via competitive radioligand assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.